

Discovery of Calcicludine: A Potent Calcium Channel Blocker from Green Mamba Venom

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Compound of Interest

Compound Name: CALCICLUDINE

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Abstract

Calcicludine, a 60-amino acid polypeptide isolated from the venom of the Eastern green mamba (*Dendroaspis angusticeps*), has emerged as a potent and selective blocker of high-voltage-activated (HVA) calcium channels, with a particular affinity for the L-type subfamily.[1] [2] This technical guide provides a comprehensive overview of the discovery, purification, and characterization of **calcicludine**, intended for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its isolation and functional analysis, presents quantitative data in structured tables, and visualizes key experimental workflows and signaling pathways using Graphviz diagrams.

Introduction

Venoms of elapid snakes are rich sources of pharmacologically active peptides and proteins. **Calcicludine** (CaC) was identified as a novel component of *Dendroaspis angusticeps* venom with potent effects on calcium channels.[1] Structurally, it belongs to the Kunitz-type protease inhibitor family, sharing homology with dendrotoxins, which are potassium channel blockers.[1] [2] However, **calcicludine** exhibits a distinct pharmacological profile, primarily targeting HVA calcium channels, which are crucial for a multitude of physiological processes including neurotransmission, muscle contraction, and hormone secretion. Its high affinity and selectivity for L-type calcium channels make it a valuable molecular probe for studying channel structure and function, and a potential lead compound for the development of novel therapeutics.

Physicochemical and Pharmacological Properties

Calcicludine is a single-chain polypeptide with a molecular weight of approximately 6.9 kDa, stabilized by three disulfide bridges. Its primary structure consists of 60 amino acid residues.

Table 1: Physicochemical Properties of Calcicludine

Property	Value	Reference
Source Organism	Dendroaspis angusticeps	[1]
Molecular Weight	~6.9 kDa	[1]
Amino Acid Residues	60	[1]
Disulfide Bridges	3	
Toxin Family	Kunitz-type	[1][2]

The primary mechanism of action of **calcicludine** is the blockade of HVA calcium channels. It displays a notable selectivity for L-type calcium channels, although it also affects N- and P-type channels at higher concentrations.[1][3]

Table 2: Inhibitory Activity of Calcicludine on High-Voltage-Activated Calcium Channels

Channel Subtype	Cell Type	IC50 / K _{0.5}	Reference
L-type (α1C)	Transiently expressed in tsA201 cells	88 nM	
L-type	Rat cerebellar granule neurons	0.2 nM	[2]
N-type (α1B)	Transiently expressed in tsA201 cells	~10% inhibition at 100 nM	[3]
P/Q-type (α1A)	Transiently expressed in tsA201 cells	~10% inhibition at 100 nM	[3]
R-type (α1E)	Transiently expressed in tsA201 cells	~10% inhibition at 100 nM	[3]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and functional characterization of **calcicludine**, based on the foundational studies.

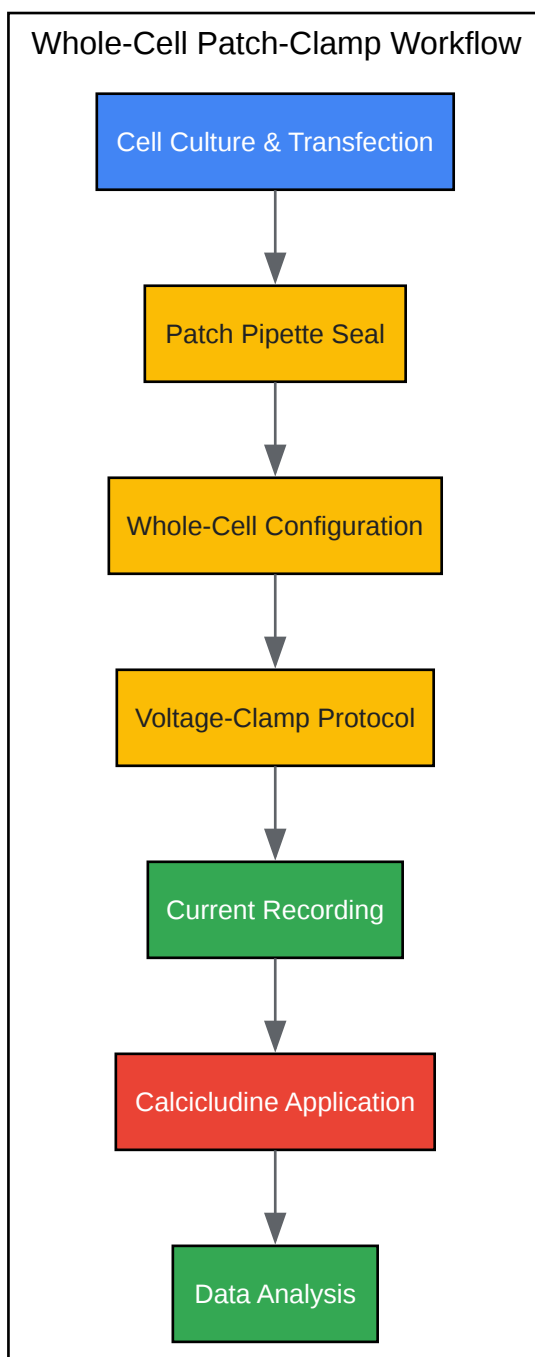
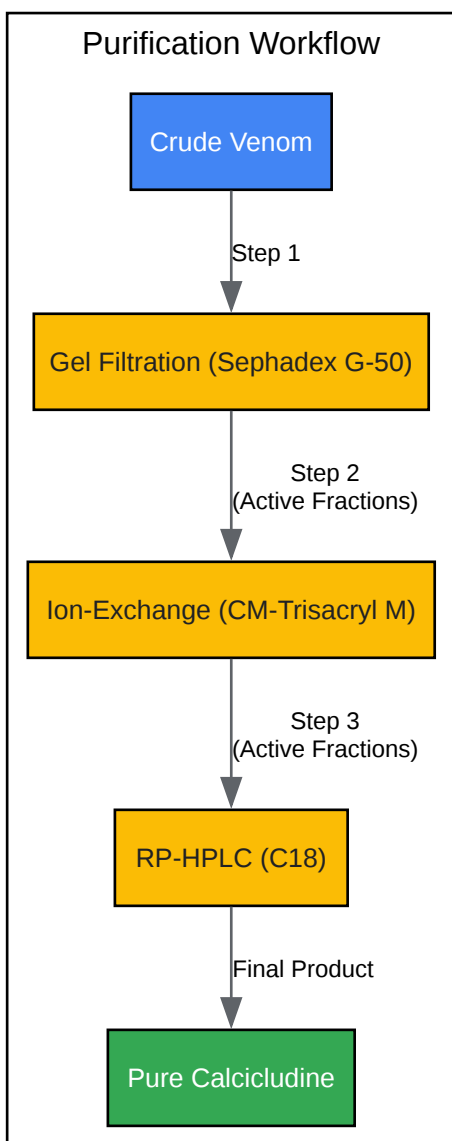
Purification of Calcicludine from Dendroaspis angusticeps Venom

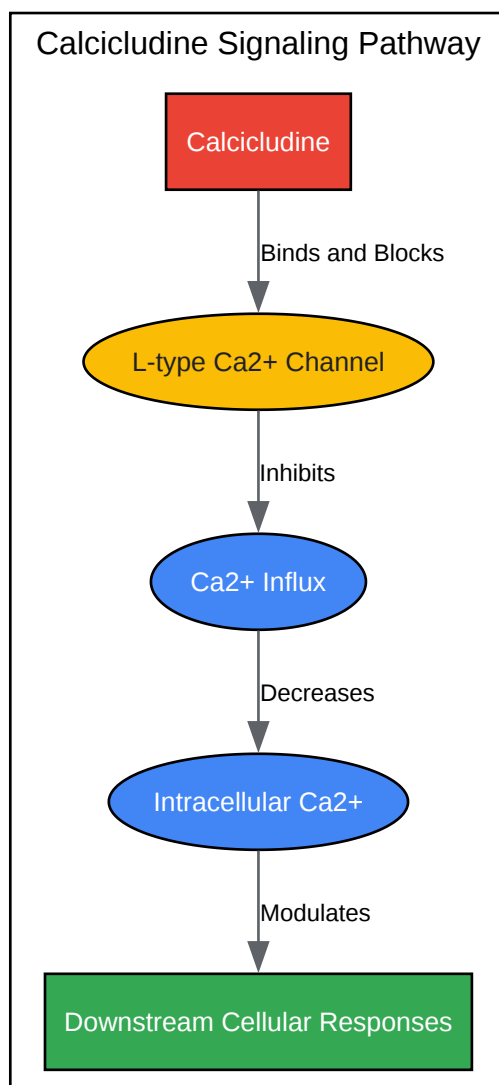
The purification of **calcicludine** from the crude venom involves a multi-step chromatographic process to isolate the peptide to homogeneity.

Protocol based on Schweitz et al. (1994):

- Gel Filtration Chromatography:
 - Column: Sephadex G-50.
 - Eluent: 0.1 M ammonium acetate buffer, pH 6.8.
 - Procedure: Lyophilized crude venom is dissolved in the eluent and applied to the column. Fractions are collected and monitored for their ability to inhibit [^3H]PN200-110 binding to T-tubule membranes.
- Ion-Exchange Chromatography:
 - Column: CM-Trisacryl M.
 - Buffer A: 20 mM ammonium acetate, pH 6.8.
 - Buffer B: 20 mM ammonium acetate, pH 6.8, containing 0.5 M NaCl.
 - Procedure: Active fractions from gel filtration are pooled, diluted, and loaded onto the ion-exchange column. A linear gradient of NaCl from 0 to 0.5 M is used for elution. Fractions are again tested for activity.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - Column: C18 reverse-phase column (e.g., Vydac C18).

- Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.
- Solvent B: 0.1% (v/v) TFA in acetonitrile.
- Procedure: The active fraction from the ion-exchange step is subjected to RP-HPLC. Elution is performed with a linear gradient of acetonitrile. The purity of the final peak corresponding to **calciclude** is assessed by amino acid analysis and N-terminal sequencing.





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